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Compound of Interest

Compound Name: 2-Isobutoxypyridine-3-boronic acid

Cat. No.: B578344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-
boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This

document details its commercial availability, physicochemical properties, synthetic

methodologies, analytical characterization, and applications in drug discovery, with a focus on

its role in cross-coupling reactions and potential interactions with biological signaling pathways.

Core Data and Commercial Availability
2-Isobutoxypyridine-3-boronic acid is a commercially available reagent, facilitating its use in

various research and development applications. Several chemical suppliers offer this

compound in varying quantities.

Table 1: Physicochemical and Identification Data
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Property Value Source

CAS Number 1218790-95-4 [1]

Molecular Formula C₉H₁₄BNO₃ [1]

IUPAC Name
[2-(2-methylpropoxy)-3-

pyridinyl]boronic acid
[1]

Molecular Weight 195.03 g/mol [1]

Synonyms

(2-Isobutoxypyridin-3-

yl)boronic acid, [2-(2-

METHYLPROPOXY)PYRIDIN-

3-YL]BORONIC ACID, 2-

(Isobutoxy)pyridine-3-boronic

acid

[1]

Table 2: Commercial Suppliers and Availability

Supplier Catalog Number Purity
Available
Quantities

Dayang Chem

(Hangzhou) Co.,Ltd.
DC316212648 >95% 1 g, 5 g, 10 g, custom

Suzhou Rovathin

Pharmatech Co., Ltd
Not specified >97%

Gram to kilogram

scale

Sino Rarechem Labs

Co. Ltd.
Not specified >98%

Gram to kilogram

scale

Suzhou Vosun

Chemical Co.,Ltd.
Not specified >97%

Gram to kilogram

scale

Note: Availability and catalog numbers are subject to change. Please consult the respective

supplier's website for the most current information.
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The synthesis of 2-isobutoxypyridine-3-boronic acid typically involves a metal-halogen

exchange reaction of a corresponding halopyridine precursor, followed by borylation with a

trialkyl borate. While a specific, detailed experimental protocol for this exact molecule is not

readily available in the searched literature, a general and reliable procedure can be adapted

from established methods for preparing pyridinylboronic acids.[2][3][4][5]

Proposed Synthetic Protocol: Metal-Halogen Exchange
and Borylation
This protocol is based on general procedures for the synthesis of pyridine boronic acids.[2][3]

[4][5]

Reaction Scheme:

2-Isobutoxy-3-bromopyridine + n-BuLi
+ B(OiPr)₃

Lithium 2-isobutoxypyridin-3-yl
triisopropoxyborate + H₃O⁺ 2-Isobutoxypyridine-3-boronic acid

Click to download full resolution via product page

Figure 1: Proposed synthesis of 2-isobutoxypyridine-3-boronic acid.

Materials:

2-Isobutoxy-3-bromopyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Hydrochloric acid (HCl), 2M aqueous solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet is charged with 2-isobutoxy-3-bromopyridine (1.0

equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while

maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for

1 hour.

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,

ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours

at -78 °C and then allowed to warm to room temperature overnight.

Hydrolysis: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is

stirred for 1 hour at room temperature.

Work-up: The aqueous layer is separated, and the organic layer is extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄,

filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by recrystallization or column chromatography on

silica gel to yield 2-isobutoxypyridine-3-boronic acid as a solid.

Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of 2-
isobutoxypyridine-3-boronic acid. The following are standard analytical techniques and

expected results.

Table 3: Analytical Characterization Methods
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Technique Purpose Expected Observations

¹H NMR
Structural elucidation and

purity assessment

Aromatic protons of the

pyridine ring, isobutoxy group

protons (methyl, methine, and

methylene), and a broad

singlet for the B(OH)₂ protons.

¹³C NMR Carbon skeleton confirmation

Aromatic carbons of the

pyridine ring and aliphatic

carbons of the isobutoxy

group. The carbon attached to

boron may be broad or

unobserved.[6]

Mass Spectrometry (MS) Molecular weight confirmation

A molecular ion peak

corresponding to the

calculated molecular weight

(195.03 g/mol ).[1]

HPLC Purity assessment

A single major peak indicating

high purity. The method must

be optimized to prevent on-

column hydrolysis.[7][8][9][10]

[11]

Infrared (IR) Spectroscopy Functional group identification

Characteristic peaks for O-H

(broad), C-H, C=N, C=C, and

B-O stretching vibrations.

Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or Methanol-d₄).

Instrumentation: A 400 MHz or higher NMR spectrometer.
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¹H NMR Acquisition: Typical parameters include 16-32 scans with a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Typically requires a larger number of scans (1024-4096) with a

relaxation delay of 2-5 seconds.

High-Performance Liquid Chromatography (HPLC):

Column: A C18 reversed-phase column with low silanol activity is recommended to minimize

on-column hydrolysis.[8][11]

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or

ammonium hydroxide to improve peak shape.[7][10]

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Flow Rate: Typically 1.0 mL/min.

Mass Spectrometry (MS):

Ionization Source: Electrospray ionization (ESI) is commonly used.

Sample Preparation: A dilute solution of the compound in methanol or acetonitrile.

Data Acquisition: Performed in positive ion mode.
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Figure 2: General experimental workflow for synthesis and characterization.

Applications in Drug Discovery and Organic
Synthesis
Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[12][13] In
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medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved

drugs and clinical candidates, often acting as a reversible covalent inhibitor of enzymes.[14][15]

Suzuki-Miyaura Cross-Coupling
2-Isobutoxypyridine-3-boronic acid can be coupled with a wide range of aryl and heteroaryl

halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common

motifs in biologically active molecules.[16][17]

2-Isobutoxypyridine-3-boronic acid

Pd Catalyst & Base

Aryl/Heteroaryl Halide

Coupled Product

Click to download full resolution via product page

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Signaling Pathways
While specific biological targets of 2-isobutoxypyridine-3-boronic acid are not yet extensively

documented, the broader class of boronic acids has been shown to interact with various

biological systems. Phenylboronic acid, for example, has been demonstrated to inhibit cancer

cell migration by affecting key signaling pathways that regulate actin dynamics.[18] Boronic

acids can modulate the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42,

which are crucial regulators of the actin cytoskeleton.[18] Furthermore, some studies suggest

that boron-related stress signals can be transmitted through the TOR pathway.[19]
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Figure 4: Potential signaling pathway influenced by boronic acids.

The unique ability of boronic acids to form reversible covalent bonds with diols also makes

them attractive for targeting glycoproteins and other biological molecules with vicinal diol

functionalities.[15] This interaction is being explored for the development of novel therapeutics

and diagnostic agents.

Conclusion
2-Isobutoxypyridine-3-boronic acid is a readily accessible and versatile building block with

significant potential in organic synthesis and drug discovery. Its utility in constructing complex

molecular architectures via Suzuki-Miyaura coupling, combined with the known biological

activities of the boronic acid pharmacophore, makes it a compound of high interest for

researchers in these fields. Further investigation into its specific biological targets and

mechanisms of action will likely uncover new therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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